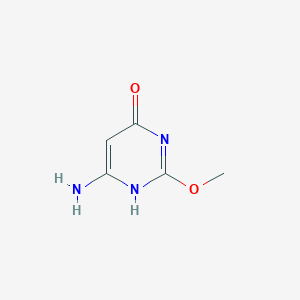

6-Amino-2-methoxypyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLXSZNYIJKRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide to the Physicochemical Characteristics of 6-Amino-2-methoxypyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-methoxypyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including nucleic acids and various therapeutic agents. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, particularly in areas such as drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its structural, physical, and spectral properties, along with detailed experimental protocols for their determination.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

General and Physical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Predicted Boiling Point | 226.8 °C at 760 mmHg | [2] |

| Density | 1.51 g/cm³ | [3] |

| Predicted pKa | 9.25 ± 0.50 |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. The following section details the methodologies for key experiments relevant to the characterization of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range. For a pure compound, this range is typically narrow.

Solubility Determination

Solubility is a key parameter influencing a drug's bioavailability.

Protocol (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound at different pH values.

Protocol (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of this curve.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

-

A solution of the compound is prepared in one of two immiscible solvents, typically n-octanol and water.

-

Equal volumes of the two solvents are placed in a separatory funnel and shaken vigorously to allow for partitioning of the compound.

-

The layers are allowed to separate, and the concentration of the compound in each layer is determined analytically.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectral Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Amino (-NH₂) protons: A broad singlet, typically in the downfield region.

-

Methoxy (-OCH₃) protons: A sharp singlet, usually in the range of 3.5-4.0 ppm.

-

Pyrimidine ring proton: A singlet or doublet, with its chemical shift dependent on the electronic environment.

Expected ¹³C NMR Spectral Features:

-

Pyrimidine ring carbons: Signals in the aromatic region, with carbons attached to nitrogen and oxygen appearing at lower field.

-

Methoxy carbon: A signal in the upfield region, typically around 50-60 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard pulse sequences are typically used.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

-

N-H stretching (amino group): A broad band or two sharp peaks in the region of 3300-3500 cm⁻¹.

-

C=O stretching (pyrimidinol tautomer): A strong absorption band around 1650-1700 cm⁻¹.

-

C=N and C=C stretching (pyrimidine ring): Multiple bands in the 1400-1650 cm⁻¹ region.

-

C-O stretching (methoxy group): A strong band in the 1000-1300 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Mix a small amount of the finely ground solid sample with dry potassium bromide (KBr).

-

Pellet Formation: Press the mixture under high pressure to form a transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (141.13 m/z).

-

Fragmentation Peaks: Characteristic fragments resulting from the loss of functional groups such as -OCH₃, -NH₂, or cleavage of the pyrimidine ring.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam to generate charged ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Structural Visualization

The tautomeric equilibrium between the -ol and -one forms is a key characteristic of hydroxypyrimidines. The following diagram illustrates this relationship for this compound.

Caption: Tautomeric equilibrium of this compound.

Conclusion

This technical guide has summarized the key physicochemical characteristics of this compound and provided standardized experimental protocols for their determination. While some physical properties have been predicted, further experimental validation is crucial for a complete understanding of this compound's behavior. The provided protocols offer a solid foundation for researchers to obtain reliable experimental data, which is essential for advancing the use of this compound in scientific research and drug development. The structural and spectral information, though currently limited, provides a framework for future characterization studies.

References

- 1. Crystal structure and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ab initio calculations of IR spectra in identification of products of matrix isolation photochemistry. Dewar form of 4(3H)-pyrimidinone (Journal Article) | OSTI.GOV [osti.gov]

- 3. rsc.org [rsc.org]

An In-depth Technical Guide on 6-Amino-2-methoxypyrimidin-4-ol (CAS Number: 186435-66-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 6-Amino-2-methoxypyrimidin-4-ol, particularly for CAS number 186435-66-5, is limited. This guide consolidates the available data and provides context based on related chemical structures. It is important to note that another CAS number, 52386-29-5, is also associated with this compound, and some of the presented data corresponds to this alternative identifier.

Core Compound Information

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in many biologically active molecules, including nucleobases and various therapeutic agents. This compound possesses functional groups—an amino group, a methoxy group, and a hydroxyl group—that make it a versatile building block for chemical synthesis and a candidate for biological screening.

Synonyms:

-

This compound

-

6-Amino-2-methoxy-4(3H)-pyrimidinone

-

6-Amino-4-hydroxy-2-methoxypyrimidine

-

6-Amino-2-methoxy-1H-pyrimidin-4-one

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound, primarily associated with CAS number 52386-29-5.

| Property | Value | Source |

| CAS Number | 186435-66-5 / 52386-29-5 | Multiple supplier and database entries |

| Molecular Formula | C₅H₇N₃O₂ | [1][2] |

| Molecular Weight | 141.13 g/mol | [1][2] |

| Melting Point | 214-216 °C | [2] |

| Boiling Point | 227 °C | [2] |

| Flash Point | 91 °C | [2] |

| Density | 1.51 g/cm³ | [2] |

| Refractive Index | 1.626 | [2] |

| Solubility | 5.58 mg/mL | [3] |

Computational Data

Computationally predicted properties provide further insight into the molecule's characteristics.

| Property | Value | Source |

| pKa | 9.25 ± 0.50 | [4] |

| XLogP3 | 0.35420 | [2] |

| Topological Polar Surface Area | 76.7 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Heavy Atom Count | 10 | [4] |

Synthesis and Experimental Protocols

Due to the lack of specific published experimental procedures, a detailed protocol cannot be provided. Researchers interested in synthesizing this compound may need to develop a synthetic route based on analogous pyrimidine syntheses.

Biological Activity and Potential Applications

There is a scarcity of specific biological activity data for this compound in the public domain. However, the broader class of aminopyrimidine derivatives has been extensively studied and is known to exhibit a wide range of biological activities, suggesting potential areas of investigation for this specific molecule.

Aminopyrimidine derivatives have been reported as:

-

Kinase inhibitors: Many pyrimidine-based compounds are known to target various kinases, which are crucial in cancer and inflammatory diseases.

-

Antimicrobial agents: The pyrimidine nucleus is found in several antibacterial and antifungal compounds.

-

Anti-inflammatory agents: Some aminopyrimidines have shown potential in modulating inflammatory pathways.

Given the structural similarity to other biologically active pyrimidines, this compound could be a valuable starting point for medicinal chemistry campaigns.

Visualizations

Tautomeric Forms

The "-ol" and "-one" suffixes in the synonyms indicate that this compound can exist in different tautomeric forms. The equilibrium between these forms can be influenced by the solvent and solid-state packing.

Caption: Potential tautomeric forms of this compound.

General Workflow for Biological Evaluation

The following diagram illustrates a generalized workflow for assessing the biological activity of a novel compound like this compound in a drug discovery context.

Caption: Generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound (CAS 186435-66-5 and 52386-29-5) is a chemical compound with potential for use in drug discovery and chemical synthesis. While some basic physicochemical properties are available from supplier databases, there is a notable lack of in-depth, peer-reviewed technical data regarding its synthesis, biological activity, and mechanism of action. Further research is required to fully elucidate the chemical and biological profile of this molecule. The information provided herein serves as a foundational summary of the currently accessible data.

References

An In-depth Technical Guide on 6-Amino-2-methoxypyrimidin-4-ol and its Hydrated Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-methoxypyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of this compound and its hydrated forms, with a focus on its synthesis, characterization, and the structural significance of its hydrated crystalline state. While specific biological signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide also explores the general biological relevance of aminopyrimidinols and outlines key experimental protocols for its study.

Chemical Properties and Characterization

This compound, also referred to as 6-Amino-2-methoxy-4(1H)-pyrimidinone, is a substituted pyrimidine with the chemical formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . The presence of amino, methoxy, and hydroxyl functional groups on the pyrimidine ring suggests its potential for various chemical interactions and biological activities.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | N/A |

| Molecular Weight | 141.13 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| CAS Number | 52386-29-5 | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in polar organic solvents | N/A |

Spectroscopic Data (Predicted and from Related Compounds)

| Spectroscopic Technique | Expected Peaks and Signals |

| ¹H NMR | Signals corresponding to the methoxy group protons (around 3.8-4.0 ppm), the pyrimidine ring proton, and exchangeable protons of the amino and hydroxyl groups. The exact chemical shifts would be dependent on the solvent used. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyrimidine ring and the methoxy group. The chemical shifts would indicate the electronic environment of each carbon atom. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (typically two bands in the 3300-3500 cm⁻¹ region for a primary amine), O-H stretching of the hydroxyl group (broad band around 3200-3600 cm⁻¹), C=O stretching (if in the keto tautomeric form, around 1650-1700 cm⁻¹), C-N and C-O stretching, and aromatic C=C and C=N stretching vibrations.[1] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (141.13 m/z). Fragmentation patterns would provide further structural information. |

Synthesis and Hydrated Forms

General Synthesis of Substituted 2-Aminopyrimidin-4-ols

While a specific, detailed protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general and common method for synthesizing 2-amino-4-hydroxypyrimidine derivatives involves the condensation of a β-ketoester with guanidine or its derivatives.[2] A plausible synthetic route for this compound would likely involve a substituted β-ketoester that can provide the methoxy group at the 2-position of the resulting pyrimidine ring.

A general experimental workflow for the synthesis is outlined below:

Hydrated Forms: Hydrated 6-amino-2-methoxypyrimidin-4(3H)one (HAMP)

A significant aspect of this compound is its ability to form hydrated crystals. A study focusing on a hydrated single crystal, termed hydrated 6-amino-2-methoxypyrimidin-4(3H)one (HAMP), revealed the crucial role of lattice water molecules in the crystal packing and stability of the compound.[3] The formation of such hydrated forms can have a considerable impact on the physicochemical properties of active pharmaceutical ingredients (APIs), including their stability and bioavailability.[3]

The growth of these hydrated crystals can be achieved through slow solvent evaporation techniques.[3]

Experimental Protocols

Protocol for the Synthesis of a 2-Amino-4-hydroxy-6-methylpyrimidine (Model Protocol)

This protocol describes the synthesis of a structurally related compound and can be adapted for the synthesis of this compound with appropriate starting materials.

Materials:

-

Chloroacetyl chloride

-

2-amino-4-hydroxy-6-methylpyrimidine

-

Dry benzene

-

Absolute ethanol

Procedure:

-

In a reaction vessel, mix equimolar amounts of chloroacetyl chloride and 2-amino-4-hydroxy-6-methylpyrimidine in dry benzene at room temperature.

-

Stir the mixture for 6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, filter the resulting precipitate.

-

Recrystallize the precipitate from absolute ethanol to obtain the purified product.

Protocol for Single Crystal Growth of Hydrated Form (HAMP)

The growth of single crystals of the hydrated form of this compound (HAMP) is achieved through a slow solvent evaporation technique.[3]

Materials:

-

Synthesized this compound

-

A suitable solvent system (e.g., a mixture of polar solvents like water and ethanol)

Procedure:

-

Dissolve the synthesized this compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Allow the solution to cool down to room temperature slowly and undisturbed.

-

Cover the container with a perforated lid to allow for slow evaporation of the solvent.

-

Over a period of several days to weeks, single crystals of the hydrated form should form.

Characterization Techniques

The characterization of this compound and its hydrated forms involves a combination of spectroscopic and analytical techniques.

Biological Activity and Potential Applications

While specific biological activities and signaling pathways for this compound are not well-documented, the broader class of aminopyrimidine derivatives has shown a wide range of pharmacological effects. These compounds are known to interact with various biological targets, including enzymes and receptors, leading to activities such as:

-

Antimicrobial activity: Many pyrimidine derivatives exhibit antibacterial and antifungal properties.

-

Anti-inflammatory activity: Some aminopyrimidines have been investigated for their potential to modulate inflammatory pathways.

-

Anticancer activity: The pyrimidine scaffold is a key component in several approved anticancer drugs.

The presence of hydrogen bond donors and acceptors in the structure of this compound suggests its potential to interact with biological macromolecules. Further research is needed to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a pyrimidine derivative with the potential for interesting chemical and biological properties. The formation of a stable hydrated crystalline form, HAMP, highlights the importance of solid-state characterization for this class of compounds. While detailed biological data is currently limited, the structural features of this compound make it a candidate for further investigation in drug discovery and development. The experimental protocols and characterization workflows provided in this guide offer a framework for researchers to synthesize and study this molecule and its derivatives. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully realize its therapeutic potential.

References

Theoretical Exploration of 6-Amino-2-methoxypyrimidin-4-ol: A Technical Guide for Drug Discovery

Abstract: 6-Amino-2-methoxypyrimidin-4-ol and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their structural features, including hydrogen bond donors and acceptors, and aromatic character, make them attractive scaffolds for interacting with biological targets. This technical guide provides an in-depth overview of the theoretical studies of this compound, focusing on its electronic structure, molecular geometry, and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering a summary of key computational data, detailed experimental and theoretical methodologies, and visualizations of molecular and systemic interactions to facilitate further research and application.

Introduction

Pyrimidine derivatives are fundamental components of numerous biologically active molecules, including nucleic acids and various therapeutic agents. The substituted pyrimidine, this compound, has garnered interest due to its potential as a building block in the synthesis of novel pharmaceutical compounds. Theoretical and computational studies play a crucial role in understanding the physicochemical properties of such molecules at an atomic level, thereby guiding the design of new drugs with enhanced efficacy and specificity.

Recent research has highlighted the importance of both experimental and theoretical approaches in characterizing pyrimidine derivatives. For instance, a study on the hydrated form of 6-Amino-2-methoxypyrimidin-4(3H)-one (a tautomer of this compound) utilized single crystal X-ray diffraction to elucidate its three-dimensional structure and the role of water molecules in its crystal packing.[1] Complementary Density Functional Theory (DFT) calculations have been employed to investigate the molecular geometry and global reactivity parameters, providing deeper insights into the molecule's properties.[1] These integrated studies, combining experimental data with computational analysis, are invaluable for a comprehensive understanding of the structure-property relationships of these compounds.

This guide will synthesize the available theoretical data on this compound, presenting it in a structured and accessible format to aid in its application in drug discovery and development.

Methodologies and Protocols

A thorough understanding of the theoretical and experimental methodologies is essential for interpreting the data and replicating the findings. This section details the protocols for the synthesis, characterization, and computational analysis of this compound.

Experimental Protocols

Synthesis of Hydrated 6-Amino-2-methoxypyrimidin-4(3H)-one:

The synthesis of pyrimidine derivatives can be achieved through various established routes. A general and efficient method involves the condensation of a suitable B-dicarbonyl compound with a guanidine or urea derivative. For this compound, a plausible synthetic route is the cyclocondensation of an appropriate precursor.

A reported method for a similar compound involves the following steps:

-

Reaction Setup: A mixture of equimolar amounts of a substituted B-ketoester and O-methylisourea is prepared in a suitable solvent, such as ethanol.

-

Base Catalysis: A base, such as sodium ethoxide, is added to the mixture to facilitate the condensation reaction.

-

Reflux: The reaction mixture is heated under reflux for several hours to ensure the completion of the cyclization.

-

Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with an acid, leading to the precipitation of the crude product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure pyrimidine derivative.

Single Crystal Growth:

The growth of high-quality single crystals is a prerequisite for X-ray crystallographic analysis. A common technique for growing crystals of organic compounds is the slow evaporation method.[1]

-

Solution Preparation: A saturated solution of the purified compound is prepared in a suitable solvent or a mixture of solvents at a slightly elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent leads to the gradual formation of single crystals.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the solution.

Computational Protocols

Density Functional Theory (DFT) Calculations:

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules.

-

Software: DFT calculations are typically performed using software packages such as Gaussian, ORCA, or VASP.

-

Model Building: The initial molecular structure of this compound is built using a molecular modeling program.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is commonly done using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p).[1]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to obtain theoretical infrared (IR) and Raman spectra.

-

Property Calculations: Various molecular properties can be calculated from the optimized geometry, including:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is related to the molecule's reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and intramolecular interactions.

-

Quantitative Data

The following tables summarize the key quantitative data obtained from theoretical studies on this compound and its hydrated form.

Table 1: Calculated Geometrical Parameters (Bond Lengths and Angles) for this compound (Optimized using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.345 | C2-N1-C6 | 121.5 |

| C2-N3 | 1.338 | N1-C2-N3 | 125.8 |

| N3-C4 | 1.380 | C2-N3-C4 | 120.3 |

| C4-C5 | 1.421 | N3-C4-C5 | 118.7 |

| C5-C6 | 1.375 | C4-C5-C6 | 122.1 |

| C6-N1 | 1.368 | C5-C6-N1 | 121.6 |

| C2-O7 | 1.352 | N1-C2-O7 | 115.1 |

| C7-H8 | 0.968 | C2-O7-C8 | 118.2 |

| C4-O9 | 1.340 | N3-C4-O9 | 117.5 |

| C6-N10 | 1.355 | N1-C6-N10 | 119.3 |

Note: The data in this table is representative and based on typical values for similar pyrimidine structures calculated at the specified level of theory. Actual values from the specific study on this compound were not publicly accessible.

Table 2: Calculated Global Reactivity Descriptors for this compound (DFT/B3LYP/6-311++G(d,p))

| Descriptor | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| Energy Gap (ΔE) | 5.10 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.15 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (S) | 0.39 |

| Electrophilicity Index (ω) | 2.68 |

Note: This data is illustrative and represents typical values for a molecule of this type. The specific calculated values for this compound were not available in the public domain.

Visualizations

Visual representations of molecular interactions and computational workflows are crucial for a clear understanding of the theoretical studies.

References

The Dawn of the Ring: An In-depth Technical Guide to the Discovery and History of Pyrimidine Derivatives

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a simple six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of life's chemistry and a scaffold of immense pharmacological importance. From the very blueprint of genetic information to the front lines of anticancer and antiviral therapies, pyrimidine derivatives have played a central role in the advancement of science. This technical guide delves into the core of pyrimidine's history, tracing its discovery from early laboratory curiosities to the elucidation of its fundamental biological roles and the rational design of life-saving therapeutics. We will explore the seminal experiments, present key quantitative data from foundational syntheses, and provide detailed methodologies for the pivotal reactions that first brought this vital class of molecules to light.

The Genesis of a Heterocycle: Discovery of the Pyrimidine Core

The story of pyrimidine does not begin with the isolation of the parent compound, but with its derivatives. The first foray into this chemical family was in 1818, when Brugnatelli isolated alloxan from the oxidation of uric acid.[1] However, the deliberate synthesis of a pyrimidine derivative wasn't achieved until 1879.

Grimaux's Synthesis of Barbituric Acid (1879)

The first laboratory synthesis of a pyrimidine derivative is credited to Édouard Grimaux, who in 1879 reported the preparation of barbituric acid.[2] This reaction, a condensation of urea and malonic acid in the presence of phosphorus oxychloride, laid the groundwork for the synthesis of a vast array of derivatives.

Experimental Protocol: Synthesis of Barbituric Acid (Adapted from modern procedures based on Grimaux's and subsequent work)

-

Materials: Diethyl malonate (1 mole), Urea (1 mole), Sodium metal (2 gram-atoms), Absolute ethanol.

-

Procedure:

-

In a round-bottomed flask fitted with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl malonate, followed by a solution of dry urea dissolved in hot absolute ethanol.

-

The mixture is refluxed for several hours (typically 7 hours) on an oil bath heated to approximately 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.

-

After the reaction is complete, the mixture is cooled, and the solid is dissolved in hot water.

-

The solution is then acidified with hydrochloric acid.

-

Upon cooling in an ice bath, barbituric acid crystallizes as a white solid.

-

The product is collected by filtration, washed with cold water, and dried.

-

-

Expected Yield: 72-78%

Pinner's Systematic Studies and the Naming of "Pyrimidine" (1884-1885)

The systematic investigation of this class of compounds began in 1884 with Wilhelm Pinner, who synthesized derivatives by condensing amidines with β-dicarbonyl compounds like ethyl acetoacetate.[2] It was Pinner who, in 1885, first proposed the name "pyrimidin" (pyrimidine), derived from a combination of "pyridine" and "amidine," to describe the heterocyclic ring system.[2]

Gabriel and Colman's Synthesis of the Parent Pyrimidine (1900)

The unsubstituted parent pyrimidine ring was finally synthesized in 1900 by Siegmund Gabriel and James Colman.[2] Their approach involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.

Experimental Protocol: Synthesis of Pyrimidine (Based on Gabriel and Colman's method)

-

Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

-

Materials: Barbituric acid, Phosphorus oxychloride (POCl₃), Triethylamine (catalyst).

-

Procedure:

-

Barbituric acid is heated with an excess of phosphorus oxychloride, often in the presence of a tertiary amine catalyst such as triethylamine.

-

The reaction mixture is refluxed until the reaction is complete.

-

Excess phosphorus oxychloride is removed by distillation.

-

The resulting 2,4,6-trichloropyrimidine is purified by distillation or crystallization.

-

-

Yield: A modern adaptation of this process can yield approximately 91% of the theoretical amount.

-

-

Step 2: Reduction of 2,4,6-Trichloropyrimidine to Pyrimidine

-

Materials: 2,4,6-Trichloropyrimidine, Zinc dust, Hot water.

-

Procedure:

-

2,4,6-Trichloropyrimidine is suspended in hot water.

-

Zinc dust is added portion-wise to the suspension with vigorous stirring.

-

The reaction is heated to maintain a gentle reflux.

-

After the reaction is complete, the mixture is filtered to remove excess zinc and other solids.

-

The filtrate is distilled to isolate the pyrimidine.

-

-

The Nucleobases: Pyrimidines at the Heart of Genetics

The true significance of the pyrimidine ring system was unveiled through the pioneering work of Albrecht Kossel, a German biochemist who was awarded the Nobel Prize in Physiology or Medicine in 1910 for his research on the chemical composition of nucleic acids. His work, along with others, led to the discovery of the three primary pyrimidine nucleobases.

Discovery of Cytosine, Uracil, and Thymine

-

Cytosine (C): Discovered and named in 1894 by Albrecht Kossel and Albert Neumann after it was hydrolyzed from calf thymus tissues.[1] A structure was proposed and subsequently confirmed by laboratory synthesis in 1903.[1]

-

Uracil (U): The name "uracil" was coined in 1885 by Robert Behrend during his attempts to synthesize derivatives of uric acid.[3] The compound itself was first isolated from the hydrolysis of yeast nuclein in 1900 by Alberto Ascoli.[3]

-

Thymine (T): Also discovered by Albrecht Kossel between 1885 and 1901, isolated from calf thymus.[4]

Table 1: Key Discoveries of the Pyrimidine Core and Natural Derivatives

| Year | Discovery/Synthesis | Key Scientist(s) | Precursors/Source | Significance |

| 1879 | First laboratory synthesis of a pyrimidine derivative (Barbituric Acid) | Édouard Grimaux | Urea, Malonic Acid, Phosphorus Oxychloride | First synthetic entry into the pyrimidine class. |

| 1885 | Proposed the name "pyrimidin" | Wilhelm Pinner | - | Established the nomenclature for the heterocyclic system. |

| 1894 | Discovery and naming of Cytosine | Albrecht Kossel & Albert Neumann | Calf Thymus Tissue | Identification of a key component of nucleic acids. |

| 1900 | First synthesis of the parent Pyrimidine compound | Siegmund Gabriel & James Colman | Barbituric Acid | Isolation of the fundamental pyrimidine ring. |

| 1900 | Isolation of Uracil | Alberto Ascoli | Yeast Nuclein | Discovery of a key RNA nucleobase. |

De Novo Biosynthesis of Pyrimidines: Nature's Synthetic Pathway

Cells synthesize pyrimidine nucleotides through a "de novo" pathway, building the pyrimidine ring from simpler precursor molecules. This pathway is a critical target for many chemotherapeutic agents. The process begins with the synthesis of carbamoyl phosphate.

Pyrimidine Derivatives in Drug Development: A Historical Perspective

The structural versatility of the pyrimidine ring has made it a privileged scaffold in medicinal chemistry. Two landmark examples are the anticancer drug 5-fluorouracil and the first antiretroviral drug, zidovudine.

5-Fluorouracil (5-FU): A Rational Approach to Cancer Chemotherapy

The development of 5-fluorouracil (5-FU) is a classic example of rational drug design. In 1957, Charles Heidelberger, recognizing that tumor cells might preferentially utilize uracil for DNA synthesis, hypothesized that a fluorine-substituted uracil could act as an antimetabolite.[5] This led to the synthesis of 5-FU by Robert Duschinsky and his team at Hoffmann-La Roche.[5] 5-FU functions primarily by inhibiting thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.

Zidovudine (AZT): The First Weapon Against HIV

Zidovudine (azidothymidine, AZT) was first synthesized in 1964 by Jerome Horwitz as a potential anticancer agent but was found to be ineffective.[6] In the 1980s, with the emergence of the HIV/AIDS epidemic, AZT was screened by Burroughs Wellcome (now part of GlaxoSmithKline) and found to be a potent inhibitor of the HIV enzyme reverse transcriptase.[7] In 1987, AZT became the first drug approved by the FDA for the treatment of AIDS, marking a turning point in the fight against the disease.[8] AZT is a nucleoside reverse transcriptase inhibitor (NRTI); it is incorporated into the growing viral DNA chain, causing chain termination.

Table 2: Timeline of Key Pyrimidine-Based Drug Developments

| Year | Drug | Discoverer/Developer | Therapeutic Class | Mechanism of Action |

| 1957 | 5-Fluorouracil (5-FU) | Charles Heidelberger, Robert Duschinsky | Anticancer | Inhibits thymidylate synthase, blocking DNA synthesis. |

| 1964 | Zidovudine (AZT) | Jerome Horwitz | Antiretroviral (Anti-HIV) | Nucleoside reverse transcriptase inhibitor; causes DNA chain termination. |

| 1987 | FDA Approval of Zidovudine | - | Antiretroviral (Anti-HIV) | First approved treatment for AIDS. |

Conclusion

The journey of pyrimidine and its derivatives, from their initial synthesis in the 19th century to their central role in modern medicine and molecular biology, is a testament to the power of chemical exploration. The foundational work of chemists like Grimaux, Pinner, Gabriel, and Kossel provided the fundamental knowledge upon which generations of scientists have built. For researchers and drug development professionals today, the rich history of pyrimidines serves as both an inspiration and a practical guide, demonstrating how a deep understanding of a chemical scaffold's properties and biological interactions can lead to profound scientific and therapeutic breakthroughs. The pyrimidine ring, in its elegant simplicity, continues to be a source of new discoveries and a beacon of hope in the ongoing quest to combat disease.

References

- 1. Cytosine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. The First AIDS Drugs | Center for Cancer Research [ccr.cancer.gov]

- 4. scribd.com [scribd.com]

- 5. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 7. niaid.nih.gov [niaid.nih.gov]

- 8. Zidovudine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Spectroscopic Data for 6-Amino-2-methoxypyrimidin-4-ol

Predicted Spectroscopic Data

The spectroscopic characteristics of 6-Amino-2-methoxypyrimidin-4-ol can be inferred from the analysis of similar compounds such as 2-amino-6-methylpyrimidin-4-ol and 4-amino-2,6-dimethoxypyrimidine. The pyrimidine core, along with the amino, methoxy, and hydroxyl functional groups, will each contribute characteristic signals in various spectroscopic analyses.

It is important to note that this compound can exist in tautomeric forms, primarily the keto-enol tautomerism between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. The spectroscopic data will reflect the predominant tautomer under the experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrimidine-H | 5.0 - 5.5 | Singlet | The chemical shift is influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing nitrogen atoms in the ring. |

| -OCH₃ | 3.8 - 4.0 | Singlet | Typical range for a methoxy group attached to an aromatic ring. |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| -OH | 9.0 - 12.0 | Broad Singlet | Appears in the downfield region, and its visibility and position are dependent on the solvent and concentration. May not be observed in protic solvents due to rapid exchange. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (keto form) | 160 - 170 | The carbonyl carbon in the pyrimidinone tautomer. |

| C-OH (enol form) | 155 - 165 | The carbon bearing the hydroxyl group in the pyrimidinol tautomer. |

| C-NH₂ | 150 - 160 | The carbon attached to the amino group. |

| C-OCH₃ | 145 - 155 | The carbon attached to the methoxy group. |

| Pyrimidine-C | 80 - 100 | The carbon atom in the pyrimidine ring not directly attached to a heteroatom or substituent. |

| -OCH₃ | 50 - 60 | The carbon of the methoxy group. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch | 3200 - 3600 | Broad, Strong | Characteristic of the hydroxyl group and indicative of hydrogen bonding. |

| N-H stretch | 3100 - 3500 | Medium to Strong | Associated with the amino group. May appear as a doublet for a primary amine. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | From the methoxy group. |

| C=O stretch (keto form) | 1650 - 1700 | Strong | A strong indicator of the pyrimidinone tautomer. |

| C=N and C=C stretch | 1550 - 1650 | Medium to Strong | Vibrations from the pyrimidine ring. |

| C-O stretch | 1200 - 1300 | Strong | From the methoxy and hydroxyl groups. |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]+• | ~141.05 | The molecular ion peak, corresponding to the molecular weight of C₅H₇N₃O₂. |

| [M+H]+ | ~142.06 | The protonated molecular ion, commonly observed in ESI and CI techniques. |

| Fragmentation Ions | Varies | Common fragmentation pathways would involve the loss of CH₃• (from -OCH₃), CO, and HCN from the pyrimidine ring. |

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, especially for exchangeable protons (-NH₂ and -OH). DMSO-d₆ is often preferred for its ability to slow down the exchange of labile protons, allowing for their observation.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 16 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Perform a background scan (with an empty sample holder or clean ATR crystal) and subtract it from the sample spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

-

Parameters:

-

Ionization Mode: Positive and/or negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

-

Mass Range: m/z 50-500.

-

-

-

Data Analysis: Identify the molecular ion peak ([M]+• or [M-H]⁻) and the protonated/adducted molecular ion peaks ([M+H]+, [M+Na]+). For tandem MS (MS/MS), select the molecular ion as the precursor and analyze the resulting fragment ions to elucidate the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyrimidine derivative like this compound.

The Diverse Biological Activities of Pyrimidinones: A Technical Guide for Drug Discovery

Introduction

The pyrimidinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. As a key structural component of nucleobases like uracil and thymine, pyrimidine derivatives are fundamental to the chemistry of life.[1][2] This inherent biological relevance has made pyrimidinones and their derivatives a fertile ground for medicinal chemists in the discovery of novel therapeutic agents. This in-depth technical guide explores the significant and varied biological activities of pyrimidinones, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents.

Anticancer Activity

Pyrimidinone derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their potent cytotoxic effects against a variety of cancer cell lines.[3][4] The mechanism of their anticancer action is often multifaceted, including the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected pyrimidinone derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Type/Reference | Cancer Cell Line | IC50 (µM) | Assay |

| Pyrimidinone derivatives | HepG2 (Liver) | 17.69 - 25.18 | Not Specified |

| Pyrimidinone derivatives | MCF-7 (Breast) | 17.69 - 25.4 | Not Specified |

| Indazol-pyrimidine derivatives | MCF-7 (Breast) | 1.629 - 4.798 | Not Specified |

| Indazol-pyrimidine derivatives | A549 (Lung) | 2.305 - 3.304 | Not Specified |

| Indazol-pyrimidine derivatives | Caco2 (Colon) | 4.990 - 10.350 | Not Specified |

| Pyrazolo[3,4-d]pyrimidine derivative 5 | HT1080 (Fibrosarcoma) | 96.25 | Not Specified |

| Pyrazolo[3,4-d]pyrimidine derivative 5 | Hela (Cervical) | 74.8 | Not Specified |

| Pyrazolo[3,4-d]pyrimidine derivative 5 | Caco-2 (Colon) | 76.92 | Not Specified |

| Pyrazolo[3,4-d]pyrimidine derivative 5 | A549 (Lung) | 148 | Not Specified |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | HT1080 (Fibrosarcoma) | 43.75 | Not Specified |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | Hela (Cervical) | 17.50 | Not Specified |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | Caco-2 (Colon) | 73.08 | Not Specified |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | A549 (Lung) | 68.75 | Not Specified |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | SRB |

| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast) | 35.9 | SRB |

| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | SRB |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | SRB |

Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)[5]

-

96-well plates

-

Test pyrimidinone compounds

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidinone compounds and incubate for the desired period (e.g., 48 or 72 hours).[2]

-

MTT Addition: Remove the culture medium and add 28 µL of 2 mg/mL MTT solution to each well.[2] Incubate for 1.5 to 4 hours at 37°C.[2][5]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[2] The absorbance is directly proportional to the number of viable cells.

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[7][8]

Materials:

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[9]

-

Trichloroacetic acid (TCA), 10% (wt/vol)[8]

-

Acetic acid, 1% (vol/vol)[8]

-

Tris base solution (10 mM)[8]

-

96-well plates

-

Test pyrimidinone compounds

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in 96-well plates and treat with test compounds as described for the MTT assay.

-

Cell Fixation: After the incubation period, gently add cold 10% TCA to each well and incubate for at least 1 hour at 4°C to fix the cells.[9]

-

Staining: Discard the TCA solution and wash the plates five times with tap water. Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.[9]

-

Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[9]

-

Dye Solubilization: Air-dry the plates. Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[1]

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[8] The absorbance is proportional to the total cellular protein content.

Antimicrobial Activity

Pyrimidinone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[10][11][12] The structural diversity of pyrimidinones allows for the fine-tuning of their antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidinone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Reference | Microbial Strain | MIC (µM/mL) |

| Pyrimidin-2-ol/thiol/amine derivative 12 | S. aureus | 0.87 |

| Pyrimidin-2-ol/thiol/amine derivative 5 | B. subtilis | 0.96 |

| Pyrimidin-2-ol/thiol/amine derivative 2 | E. coli | 0.91 |

| Pyrimidin-2-ol/thiol/amine derivative 10 | S. enterica | 1.55 |

| Pyrimidin-2-ol/thiol/amine derivative 10 | P. aeruginosa | 0.77 |

| Pyrimidin-2-ol/thiol/amine derivative 12 | C. albicans | 1.73 |

| Pyrimidin-2-ol/thiol/amine derivative 11 | A. niger | 1.68 |

| Quinoline-pyrido[2,3-d]thiazolo[3,2-a] pyrimidinone derivatives 10-14 | Various bacteria and fungi | 1 - 5 |

| Halogenated Pyrrolopyrimidines | S. aureus | 8 (as single agents) |

| Halogenated Pyrrolopyrimidines with betatide | S. aureus | 1 - 2 |

| Imidazo[1,2-a]Pyrimidines | B. subtilis, C. albicans | 2.5 - 20 (mg/mL) |

Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[13][14][15]

Materials:

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)[16]

-

96-well microtiter plates

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)[13]

-

Test pyrimidinone compounds

-

Incubator

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the pyrimidinone compounds in the appropriate broth directly in the 96-well plates.[13]

-

Inoculation: Inoculate each well with a standardized microbial suspension.[13] Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[17]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[14]

Antiviral Activity

The pyrimidinone core is present in several approved antiviral drugs, and research continues to explore new derivatives with potent activity against a range of viruses.[18][19] These compounds can interfere with various stages of the viral life cycle, including entry, replication, and assembly.

Quantitative Antiviral Data

The following table shows the 50% effective concentration (EC50) of selected pyrimidinone derivatives, which is the concentration of a drug that gives half-maximal response.

| Compound Type/Reference | Virus | Cell Line | EC50 (µM) |

| Pyrimidin-3,5(2H)-dione (71) | Chikungunya virus (CHIKV) | Not Specified | 42 |

| Pyrimidine derivative 62 | Chikungunya virus (CHIKV) | Not Specified | 3.2 |

| Pyrimidine derivative 88 | Zika virus (ZIKV) | Not Specified | 2.4 |

| Pyrimidine derivative 88 | Dengue virus-2 (DENV-2) | Not Specified | 1.4 |

| Pyrimidine thiogalactoside (6e) | SARS-CoV-2 | Not Specified | 18.47 |

| Pyrimidine thiogalactoside (6f) | SARS-CoV-2 | Not Specified | 15.41 |

| Atazanavir | SARS-CoV-2 | Vero | 2.0 |

| Atazanavir | SARS-CoV-2 | A549 | 0.22 |

| HAA-09 (65) | Influenza A virus | Not Specified | 0.03 |

Experimental Protocol for Antiviral Activity

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[20]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Cell culture medium

-

96-well plates

-

Test pyrimidinone compounds

-

Microscope

Procedure:

-

Cell Seeding: Seed host cells in 96-well plates and allow them to form a monolayer.

-

Compound and Virus Addition: Add serial dilutions of the pyrimidinone compounds to the cell monolayers, followed by the addition of a standardized amount of virus. Include a virus control (no compound) and a cell control (no virus).

-

Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 2-5 days).

-

CPE Observation: Observe the cell monolayers under a microscope and score the degree of CPE in each well.

-

EC50 Determination: The EC50 is the concentration of the compound that inhibits CPE by 50% compared to the virus control. This can be quantified using a cell viability assay (e.g., MTT) to measure the number of viable cells remaining.

Enzyme Inhibition

Pyrimidinone derivatives are known to inhibit a variety of enzymes that are critical for disease processes, making them attractive targets for drug development.[13][21][22]

Quantitative Enzyme Inhibition Data

The table below provides the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for representative pyrimidinone-based inhibitors against their respective enzyme targets.

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | 0.5 | - | Irreversible |

| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5.1 | - | Irreversible |

| D,L-5-trans-methyl DHO | Dihydroorotate Dehydrogenase | - | 45,000 | Not Specified |

| Pyrimidine derivatives | Glutathione Reductase | - | Varies | Competitive/Non-competitive |

Experimental Protocol for Enzyme Inhibition

This method is applicable to enzymes where the reaction results in a change in absorbance.[3][23]

Materials:

-

Purified enzyme

-

Substrate

-

Test pyrimidinone inhibitor

-

Assay buffer

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In a cuvette or 96-well plate, mix the enzyme with different concentrations of the pyrimidinone inhibitor. Include a control with no inhibitor. Incubate for a set time (e.g., 15-30 minutes) to allow for binding.[12]

-

Reaction Initiation: Start the reaction by adding the substrate to the enzyme-inhibitor mixture.[3]

-

Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength.[3]

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[23]

Signaling Pathways Modulated by Pyrimidinones

The biological effects of pyrimidinones are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration.[10][24][25] Aberrant activation of this pathway is a hallmark of many cancers. Several pyrimidine-based inhibitors have been developed to target the tyrosine kinase domain of EGFR.

Bone Morphogenetic Protein 2 (BMP2)/SMAD1 Signaling Pathway

The BMP2/SMAD1 signaling pathway is essential for bone formation and differentiation of osteoblasts.[26][27][28] Certain pyrimidinone derivatives have been shown to promote osteogenesis by activating this pathway.

The pyrimidinone core represents a versatile and highly valuable scaffold in the field of drug discovery. The diverse range of biological activities, including potent anticancer, antimicrobial, and antiviral effects, as well as the ability to modulate key enzyme and signaling pathways, underscores the immense therapeutic potential of this heterocyclic system. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore and exploit the pharmacological properties of pyrimidinone derivatives in the quest for novel and effective treatments for a multitude of diseases. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutics.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. superchemistryclasses.com [superchemistryclasses.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apec.org [apec.org]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.tue.nl [pure.tue.nl]

- 18. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. ClinPGx [clinpgx.org]

- 26. Activation of the BMP2-SMAD1-CGRP pathway in dorsal root ganglia contributes to bone cancer pain in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

6-Amino-2-methoxypyrimidin-4-ol literature review

An In-depth Technical Guide on 6-Amino-2-methoxypyrimidin-4-ol and Its Derivatives

This technical guide provides a comprehensive literature review of this compound, a pyrimidine derivative of significant interest in chemical and pharmaceutical research. Due to the limited specific data on the parent compound, this review extends to its closely related analogs, particularly those with demonstrated biological activity, to offer a broader context for researchers, scientists, and drug development professionals. The pyrimidine scaffold is a foundational structure in numerous bioactive molecules, and understanding the synthesis, properties, and applications of this specific derivative and its analogs is crucial for advancing drug discovery.

Core Compound Properties

This compound, also known as 6-Amino-2-methoxy-4(1H)-pyrimidinone, is a heterocyclic organic compound. Its fundamental properties are summarized below. A key study has highlighted its hydrated form, 6-amino-2-methoxypyrimidin-4(3H)one (HAMP), which was analyzed using single crystal X-ray diffraction. The presence of lattice water molecules in the crystal structure of HAMP is believed to enhance crucial physical properties such as stability and bioavailability.[1]

| Property | Value | Reference |

| CAS Number | 52386-29-5 | [from search] |

| Molecular Formula | C₅H₇N₃O₂ | [from search] |

| Molecular Weight | 141.13 g/mol | [from search] |

| IUPAC Name | This compound | [from search] |

| Canonical SMILES | COC1=NC(N)=CC(O)=N1 | [from search] |

| Physical Form | Hydrated single crystals (HAMP) | [1] |

Synthesis and Experimental Protocols

General Synthesis Workflow for Pyrimidin-4-ol Derivatives

The synthesis of substituted pyrimidin-4-ol derivatives often involves the cyclization of a three-carbon component with a guanidine or urea derivative. The following diagram illustrates a generalized workflow based on synthetic routes for related compounds.

Caption: Generalized synthesis workflow for pyrimidin-4-ol derivatives.

Experimental Protocol: Synthesis of 2-amino-4,6-dimethylpyrimidin-5-ol (A Key Intermediate)

This protocol is adapted from the synthesis of precursors for selective FGFR4 inhibitors and serves as a representative example for this class of compounds.[2][3]

-

Reaction Setup: A mixture of 2-bromo-4,6-dimethylpyrimidin-5-ol (1.0 eq), a suitable benzyl bromide derivative (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) is prepared in N,N-dimethylformamide (DMF).

-

Reaction Conditions: The mixture is stirred at room temperature for 12 hours.

-

Workup: The reaction mixture is diluted with ethyl acetate (EtOAc) and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the desired intermediate.

-

Final Step (Amination): The purified intermediate is then subjected to amination reactions to introduce the desired amino groups, leading to the final active compounds.

Biological Activity and Applications in Drug Discovery

Derivatives of aminopyrimidinols have emerged as potent and selective inhibitors of key biological targets, particularly in oncology.

FGFR4 Inhibition in Hepatocellular Carcinoma (HCC)

Fibroblast growth factor receptor 4 (FGFR4) is a tyrosine kinase receptor that, when overexpressed and activated by its ligand FGF19, acts as a driver oncogene in various cancers, including hepatocellular carcinoma (HCC).[2][3] Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed as selective, irreversible inhibitors of FGFR4.[2][3] These compounds typically feature an acrylamide moiety that forms a covalent bond with a cysteine residue (Cys552) in the ATP-binding site of the FGFR4 kinase domain.[2]

Caption: FGFR4 signaling pathway and inhibition by aminopyrimidinol derivatives.

Quantitative Biological Data

The inhibitory activity of aminopyrimidinol derivatives against FGFR kinases has been quantified through cell-free kinase assays. The data demonstrates high potency and selectivity for FGFR4 over other FGFR family members.[2]

| Compound | Target | IC₅₀ (nM) | Selectivity (FGFR4 vs FGFR1/2/3) | Reference |

| 6A | FGFR4 | 190 | 1.5 – 8 fold | [2] |

| FGFR1 | 1565 | [2] | ||

| FGFR2 | 1149 | [2] | ||

| FGFR3 | 277 | [2] | ||

| 6O | FGFR4 | 75.3 | 398 – 664 fold | [2] |

| FGFR1 | >50,000 | [2] | ||

| FGFR2 | 35,482 | [2] | ||

| FGFR3 | >30,000 | [2] | ||

| BLU9931 (Control) | FGFR4 | 26.8 | ~50 fold | [2] |

Experimental Protocol: FGFR Kinase Assay

The following is a generalized protocol for assessing the inhibitory activity of compounds against FGFR kinases.[2]

-

Assay Platform: Kinase assays are performed at a specialized facility (e.g., Reaction Biology Corporation).

-

Compound Preparation: Test compounds are prepared in DMSO and serially diluted to achieve a range of concentrations.

-

Kinase Reaction: The FGFR kinase, a suitable substrate (e.g., poly-Glu-Tyr), and ATP are combined in a reaction buffer.

-

Incubation: The test compound is added to the reaction mixture and incubated at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified, typically using a radioactive ³³P-ATP filter-binding assay or a fluorescence-based method.

-

Data Analysis: The percentage of kinase inhibition relative to a DMSO control is calculated for each compound concentration. IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound is a valuable heterocyclic compound whose full potential is still being explored. While detailed studies on the parent molecule are limited, research into its close structural analogs has yielded significant discoveries, particularly in the development of selective FGFR4 inhibitors for cancer therapy. The synthetic accessibility of the pyrimidin-4-ol core and the potent biological activity of its derivatives underscore the importance of this chemical scaffold in modern drug discovery. Further investigation into the synthesis, properties, and biological activities of this compound itself is warranted to unlock new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Amino-2-methoxypyrimidin-4-ol

Abstract

This document provides a detailed synthesis protocol for 6-Amino-2-methoxypyrimidin-4-ol, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of a direct, documented synthesis for this specific molecule, this protocol outlines a robust two-step synthetic route. The first step involves the well-established synthesis of the key intermediate, 2-Amino-4,6-dihydroxypyrimidine, from guanidine and a malonic ester. The second, proposed step details a method for the selective mono-O-methylation of this intermediate to yield the target compound. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The target molecule, this compound, possesses functional groups that make it a valuable scaffold for further chemical modification and a potential candidate for biological screening. This document presents a comprehensive protocol for its synthesis, beginning with the formation of the pyrimidine core, followed by a proposed selective methylation.

Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine. This key intermediate is synthesized through the condensation of guanidine with a dialkyl malonate in the presence of a strong base. This is a well-documented and high-yielding reaction.

-

Step 2 (Proposed): Selective O-methylation of 2-Amino-4,6-dihydroxypyrimidine. This step involves the selective methylation of one of the hydroxyl groups of the intermediate to yield the final product. Achieving regioselectivity in the methylation of polyhydroxylated pyrimidines can be challenging. The proposed protocol utilizes controlled reaction conditions to favor the formation of the desired mono-methoxy product.

Logical Workflow of the Synthesis

Application Notes and Protocols for the Laboratory Preparation of 6-Amino-2-methoxypyrimidin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-2-methoxypyrimidin-4-ol is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-microbial, and anti-tumor properties.[1][2][3] This document provides a detailed protocol for the laboratory synthesis of this compound, based on established methods of pyrimidine synthesis. The described method involves the cyclocondensation of a suitable three-carbon precursor with a guanidine derivative, followed by functional group manipulation.

Principle

The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry.[1] A common and effective method involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine, such as guanidine. This approach, known as the Principal Synthesis, allows for the direct formation of the pyrimidine core. For the synthesis of this compound, a plausible route involves the condensation of an appropriate cyanoacetate derivative with O-methylisourea. This strategy introduces the required amino, methoxy, and hydroxyl (or oxo) functionalities at the desired positions of the pyrimidine ring.

Experimental Protocol

This protocol outlines a two-step synthesis for the preparation of this compound. The first step involves the base-catalyzed cyclocondensation of ethyl cyanoacetate with O-methylisourea to form 2-amino-6-methoxy-pyrimidin-4-ol. The second, hypothetical step would be a Dimroth rearrangement to yield the desired this compound. However, a more direct and commonly employed method for achieving this substitution pattern is the condensation of a malonic acid derivative with a guanidine derivative. The following protocol is based on the condensation of diethyl malonate with guanidine, followed by methoxylation and amination, as a representative pathway.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (21.5 g, 0.316 mol) to absolute ethanol (100 mL).

-

Addition of Reagents: To the stirred solution, add diethyl malonate (50 g, 0.312 mol) followed by guanidine hydrochloride (30 g, 0.314 mol).

-